L685818 Exhibits High-Affinity FKBP12 Binding Without Calcineurin Inhibition, Unlike FK-506
L685818 binds FKBP12 with high affinity and inhibits its PPIase activity but, unlike FK-506, does not inhibit calcineurin phosphatase activity or suppress T-cell activation [1]. In a direct head-to-head study, L685818 antagonized the immunosuppressive effects of both FK-506 and rapamycin, demonstrating its unique non-immunosuppressive profile [1].
| Evidence Dimension | FKBP12 binding and calcineurin inhibition |
|---|---|
| Target Compound Data | High-affinity FKBP12 binding; PPIase inhibition; no calcineurin inhibition; no T-cell suppression |
| Comparator Or Baseline | FK-506: high-affinity FKBP12 binding, calcineurin inhibition, T-cell suppression |
| Quantified Difference | Qualitative difference in calcineurin inhibition and immunosuppression |
| Conditions | In vitro biochemical and cellular assays as described in Dumont et al., J Exp Med 1992 |
Why This Matters
This differentiation enables the use of L685818 as a non-immunosuppressive probe for FKBP12-dependent pathways without confounding immunomodulation.
- [1] Dumont FJ, et al. The immunosuppressive and toxic effects of FK-506 are mechanistically related: pharmacology of a novel antagonist of FK-506 and rapamycin. J Exp Med. 1992;176(3):751-760. doi:10.1084/jem.176.3.751 View Source
